1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol
Description
1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol is an organic compound belonging to the class of nitroquinolines and derivatives. This compound contains a nitro group attached to a quinoline moiety, making it a significant molecule in various scientific research fields .
Properties
IUPAC Name |
1-amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-6-8(17)7-15-10-3-4-11(16(18)19)9-2-1-5-14-12(9)10/h1-5,8,15,17H,6-7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZPCTWLFNYBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCC(CN)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and amino alcohols.
Reaction Conditions: The reaction conditions often include the use of catalysts like stannous chloride or indium chloride, which facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, where the amino or nitro groups are replaced with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
Aminoquinolines: These compounds share a similar quinoline backbone but differ in their functional groups and biological activities.
Nitroaromatic Compounds: These compounds contain nitro groups attached to aromatic rings and exhibit diverse chemical and biological properties.
Secondary Alkylarylamines: These compounds have an alkyl group attached to an arylamine, and their reactivity and applications vary based on the substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
